molecular formula C23H19N3O3 B14597148 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole CAS No. 60627-90-9

1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole

Cat. No.: B14597148
CAS No.: 60627-90-9
M. Wt: 385.4 g/mol
InChI Key: ISORPTIOTQOZEN-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, nitrophenylmethoxy, and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-nitrobenzyl bromide with 1-methyl-3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate

Major Products

    Reduction: 1-Methyl-4-[(4-aminophenyl)methoxy]-3,5-diphenyl-1H-pyrazole

    Substitution: Various substituted pyrazoles depending on the nucleophile used

    Coupling: Biaryl compounds with extended conjugation

Scientific Research Applications

1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the nitrophenylmethoxy group, making it less reactive in certain chemical reactions.

    4-Nitrophenylmethoxybenzene: Lacks the pyrazole ring, which is crucial for certain biological activities.

Uniqueness

1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenylmethoxy group allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and development.

Properties

CAS No.

60627-90-9

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenylpyrazole

InChI

InChI=1S/C23H19N3O3/c1-25-22(19-10-6-3-7-11-19)23(21(24-25)18-8-4-2-5-9-18)29-16-17-12-14-20(15-13-17)26(27)28/h2-15H,16H2,1H3

InChI Key

ISORPTIOTQOZEN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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